9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that has gained significant attention in the fields of organic electronics and materials science. Its unique structure includes a carbazole core, a biphenyl group, and a dioxaborolane moiety, contributing to its distinctive chemical and physical properties. This compound is classified as an organic boron compound due to the presence of the dioxaborolane group and is often utilized in various synthetic applications and material formulations.
The synthesis of 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves several key steps:
The molecular formula for 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is , with a molecular weight of approximately .
9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole can undergo various chemical reactions:
Common reagents include organic solvents like dichloromethane and catalysts such as palladium under specific temperature and pressure conditions.
The mechanism of action for 9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole involves its interaction with various molecular targets such as enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets effectively. Such interactions can lead to alterations in cellular processes including signal transduction pathways and gene expression modulation.
Relevant data regarding its chemical identifiers include:
Property | Value |
---|---|
CAS Number | 1391729-66-0 |
InChI Key | ZQVXGZDSERJQTC-UHFFFAOYSA-N |
SMILES | CC1(C)OB(OC1(C)C)C1=CC2=C(C=C1)N(C1=C2C=CC=C1)C1=CC=C(C=C1)C1=CC=CC=C1 |
9-([1,1'-Biphenyl]-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole finds numerous applications primarily in:
The ability of this compound to form stable complexes with various substrates enhances its utility in both research and industrial applications.
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1